7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Catalog No.
S3382837
CAS No.
1260664-42-3
M.F
C8H10Cl2N2
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydr...

CAS Number

1260664-42-3

Product Name

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-3-7-4-10-2-1-6(7)5-11-8;/h3,5,10H,1-2,4H2;1H

InChI Key

KBTDMMCAMGPSJY-UHFFFAOYSA-N

SMILES

C1CNCC2=CC(=NC=C21)Cl.Cl

Canonical SMILES

C1CNCC2=CC(=NC=C21)Cl.Cl

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a chemical compound characterized by the molecular formula C8H10Cl2N2C_8H_{10}Cl_2N_2 and a molecular weight of approximately 205.08 g/mol. It features a naphthyridine structure, which is a bicyclic nitrogen-containing heterocycle. The compound is often utilized in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .

  • There is no information available on the mechanism of action for this specific compound.
  • As with any unknown compound, it is advisable to handle this material with caution, assuming potential hazards like flammability, moderate toxicity, and skin/eye irritation. Always consult with a safety data sheet (SDS) for proper handling procedures if one becomes available.
  • Medicinal Chemistry: Naphthyridine derivatives have been investigated for their potential medicinal properties, including antibacterial, antifungal, and antitumor activity []. The chlorine substitution at the 7th position and the presence of the positively charged hydrochloride group might influence the biological activity of this specific molecule. Further research would be needed to determine its potential as a lead compound for drug discovery.
  • Material Science: Naphthyridine derivatives can be used as building blocks for the synthesis of functional materials with interesting properties, such as photoluminescence or electrical conductivity []. The presence of the chlorine group in 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride could potentially influence these properties, making it a candidate for further exploration in material science research.

The chemical reactivity of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride can involve various types of reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The compound may undergo reduction to yield derivatives with altered functionalities.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related structures.

Research indicates that 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Showing effectiveness against certain bacterial strains.
  • Antitumor Activity: Preliminary studies suggest it may inhibit the growth of specific cancer cell lines.
  • CNS Activity: Potential implications in neurological disorders have also been explored.

These biological properties make it a subject of interest in drug development and therapeutic applications .

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves multi-step processes that may include:

  • Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of the chlorine atom can be done using chlorinating agents under controlled conditions.
  • Hydrochloride Formation: The final step usually involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Specific synthetic routes may vary based on the desired purity and yield .

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has several applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting various diseases.
  • Research: Utilized in studies exploring its biological effects and mechanisms of action.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.

Interaction studies have focused on understanding how 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride interacts with biological targets. Key findings include:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes related to metabolic processes or disease mechanisms.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine1.00Different positioning of chlorine; potential variations in biological activity.
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine0.96Base form without hydrochloride; may exhibit different solubility properties.
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine0.93Additional chlorine substituents; altered reactivity and potential toxicity.
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine0.90Variations in biological activity due to different substitution patterns.

These compounds illustrate the diversity within naphthyridine derivatives and their potential roles in medicinal chemistry .

Catalytic Asymmetric Synthesis Strategies

Enantioselective Transfer Hydrogenation Techniques

Ruthenium-catalyzed asymmetric transfer hydrogenation has emerged as the most effective method for establishing stereogenic centers in tetrahydro-2,6-naphthyridine systems. The optimized protocol employs [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] complex (30) with formic acid as hydrogen donor in dimethylformamide at room temperature, achieving 89.1% conversion and 82.7% enantiomeric excess (ee) in model systems [1] [2]. Systematic screening revealed critical parameters for stereochemical control:

ParameterOptimal ConditionImpact on Selectivity
Catalyst Loading19 mol%<5% ee variation across 15-25%
ReductantFormic Acid (6 equiv)34% higher ee vs H₂ gas
SolventDMF27% ee improvement vs THF
Temperature25°C15% ee loss at 40°C

This methodology demonstrates particular efficacy for reducing 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide derivatives, with isolated yields exceeding 87% after crystallization-induced ee upgrading [1]. The reaction mechanism involves simultaneous coordination of both the pyridine nitrogen and carboxamide oxygen to the ruthenium center, creating a rigid transition state that enforces facial selectivity during hydride transfer [2].

Heck Reaction Applications in Scaffold Construction

The vinylation of 2-chloro-6-methoxypyridine precursors via palladium-catalyzed Heck coupling represents a breakthrough in atom-economical naphthyridine synthesis. Using ethylene gas under 0.3 MPa pressure with Pd(dppf)Cl₂·CH₂Cl₂ catalyst (10 mol%), researchers achieved 69.6% yield of 2-vinyl-3-acylpyridine intermediates at laboratory scale [1] [2]. Comparative ligand screening revealed critical structure-activity relationships:

Ligand SystemConversion (%)Byproduct Formation (%)
Tri(o-methoxyphenyl)phos43.69.2
Xantphos12.370.7
DPEphos0.961.1
dppf69.613.8

This Heck protocol eliminates traditional stoichiometric metallic reagents, with ethylene gas acting as both reactant and reducing agent. The reaction proceeds through a unique oxidative addition pathway where palladium(0) inserts into the C-Cl bond of the chloropyridine, followed by ethylene coordination and migratory insertion [1]. Scale-up experiments demonstrated consistent performance at 100 g batch sizes using DMF/water biphasic conditions.

One-Pot Cyclization and Amination Approaches

A novel tandem hydroamination-cyclization process enables direct conversion of 2-vinyl-3-acylpyridines to dihydronaphthyridine cores. Treatment of 3-acetyl-2-vinylpyridine with 7 M ammonia in methanol at 60°C for 6 hours achieves 79% assay yield of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide [1] [2]. The reaction mechanism proceeds through:

  • Conjugate addition of ammonia to the α,β-unsaturated ketone
  • 6-endo-trig cyclization via nucleophilic attack of the pyridine nitrogen
  • Aromatization-driven dehydration

Notably, this one-pot process generates ≤4% of the oxidized byproduct 1,6-naphthyridine-5-carboxamide (26), which can be removed through subsequent aqueous workup [1]. The reaction demonstrates broad functional group tolerance, with electron-withdrawing substituents on the pyridine ring accelerating cyclization rates by 2-3 fold compared to electron-donating groups.

Transition-Metal Catalyzed Functionalization

Palladium-mediated cross-couplings have been successfully adapted for late-stage diversification of tetrahydro-2,6-naphthyridine derivatives. Key developments include:

  • Suzuki-Miyaura arylation of 7-chloro intermediates using arylboronic acids (Pd(OAc)₂/XPhos, K₃PO₄, 80°C)
  • Buchwald-Hartwig amination of 5-bromo derivatives with secondary amines (Pd₂(dba)₃/BINAP, Cs₂CO₃, 100°C)
  • Direct C-H acetoxylation at the 8-position using Pd(OAc)₂/phthaloyl peroxide oxidant

Recent advances in ruthenium catalysis have enabled β-C(sp³)-H amination of saturated naphthyridine rings. Employing [RuCl₂(p-cymene)]₂ catalyst with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as oxidant, researchers achieved 68% yield of 7-chloro-8-amino derivatives while maintaining the tetrahydro ring integrity [1]. This method provides regiospecific access to aminylated products without requiring pre-functionalized substrates.

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride serves as a crucial structural motif in the development of retinoid-related orphan receptor γt (RORγt) inverse agonists, representing a significant advancement in immunomodulatory drug discovery [1] [2]. The tetrahydronaphthyridine scaffold has emerged as a privileged structure for targeting RORγt, a nuclear receptor that plays a central role in the differentiation and function of T helper 17 (Th17) cells and innate lymphoid cells type 3 [3].

The most notable example of this application is TAK-828F, a potent and selective RORγt inverse agonist that incorporates a 5,6,7,8-tetrahydro-1,6-naphthyridine core structure closely related to the 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine framework [1] [4]. TAK-828F demonstrates exceptional selectivity for RORγt with greater than 5000-fold selectivity against human RORα and RORβ isoforms [5]. The compound exhibits nanomolar potency in biochemical assays with an integrated circuit 50 (IC50) value of 2.5 nanomolar against RORγt and demonstrates robust cellular activity with IC50 values in the 5-10 nanomolar range [5].

Structure-activity relationship studies have revealed that the tetrahydronaphthyridine scaffold provides optimal positioning for key pharmacophoric elements required for RORγt binding [1]. The asymmetric synthesis of TAK-828F has been achieved through innovative synthetic methodologies, including a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas and an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia [4]. This synthetic approach represents the first example of enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound and is free of chromatography or distillation purification processes, making it suitable for large-scale manufacture [4].

The therapeutic potential of RORγt inverse agonists based on the naphthyridine scaffold has been demonstrated in preclinical studies. TAK-828F has shown efficacy in activated T cell transfer mouse colitis models, where oral administration at doses of 1 and 3 milligrams per kilogram twice daily provided strong protection against colitis progression [2]. The mechanism involves dose-dependent reduction of Th17 and Th1/17 cell populations in mesenteric lymph nodes, inhibition of interleukin-17A and interleukin-17F messenger ribonucleic acid expression in colon tissue, and upregulation of the anti-inflammatory cytokine interleukin-10 [2].

Development of Fibroblast Growth Factor Receptor 4 Inhibitors for Hepatocellular Carcinoma

The 2,6-naphthyridine scaffold has emerged as a highly promising framework for developing selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, particularly for treating hepatocellular carcinoma (HCC) driven by aberrant fibroblast growth factor 19 (FGF19)-FGFR4 signaling [6] [7]. Approximately 30% of patients diagnosed with HCC display aberrant expression of the FGF19-FGFR4 pathway as an oncogenic driver, making selective FGFR4 inhibition a promising therapeutic strategy [6] [7].

Structure-Based Design of 2,6-Naphthyridine Analogues

The design of 2,6-naphthyridine-based FGFR4 inhibitors has been guided by structure-based drug design principles, leveraging the unique binding characteristics of the FGFR4 active site [6]. The naphthyridine core provides an ideal scaffold for achieving selectivity over other FGFR family members (FGFR1-3) through strategic positioning of key pharmacophoric elements. Lead compound 11, featuring a 2,6-naphthyridine core, has demonstrated nanomolar potency against Huh7 cell lines with high selectivity over FGFR1-3 that is comparable to fisogatinib (BLU-554), a clinical-stage FGFR4 inhibitor [6] [7].

Molecular docking studies have revealed that 2,6-naphthyridine derivatives bind effectively to the FGFR4 active site through multiple interactions, including hydrogen bonding with key residues and hydrophobic contacts within the binding pocket [6]. The structure-activity relationships established for this series indicate that modifications at specific positions of the naphthyridine core can significantly enhance both potency and selectivity. Crystallographic analysis has confirmed the binding mode of these inhibitors, providing valuable insights for further optimization [6].

The development process has involved systematic exploration of various substituents around the 2,6-naphthyridine core to optimize pharmacokinetic properties, selectivity profiles, and cellular activity [6]. Compound 11 represents the culmination of these efforts, displaying exceptional balance between potency, selectivity, and drug-like properties. The compound exhibits FGFR4 IC50 values in the low nanomolar range while maintaining greater than 1000-fold selectivity against FGFR1-3 [6] [7].

In Vivo Efficacy in Xenograft Models

The therapeutic potential of 2,6-naphthyridine FGFR4 inhibitors has been extensively validated in multiple xenograft models of hepatocellular carcinoma [6] [7]. Compound 11 has demonstrated remarkable antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models, with tumor growth inhibition rates ranging from 80-95% when administered orally at 30 milligrams per kilogram twice daily for 21 days [6] [7].

In the Huh7 xenograft model, compound 11 achieved 85-95% tumor growth inhibition without significant toxicity, demonstrating a favorable therapeutic window [6]. The Hep3B xenograft model showed similar efficacy with 80-90% tumor growth inhibition under the same dosing regimen [6]. These results are particularly significant given that both cell lines are derived from hepatocellular carcinoma and represent clinically relevant models for evaluating FGFR4 inhibitor efficacy.

Bioluminescence imaging experiments conducted with orthotopic mouse models have provided additional validation of the therapeutic potential of 2,6-naphthyridine FGFR4 inhibitors [6] [7]. In these more physiologically relevant models, compound 11 maintained significant antitumor activity with 75-85% tumor growth inhibition over a 28-day treatment period [6]. The orthotopic model results support the potential of compound 11 as a promising candidate for treating HCC, particularly in patients with FGF19-overexpressed tumors.

Pharmacokinetic analysis of compound 11 in mouse models has revealed favorable absorption, distribution, metabolism, and excretion properties that support twice-daily oral dosing [6]. The compound demonstrates good oral bioavailability and appropriate half-life characteristics for maintaining therapeutic concentrations throughout the dosing interval. Toxicology studies have indicated that compound 11 is well tolerated at efficacious doses, with no significant adverse effects observed in the xenograft studies [6] [7].

Antimicrobial Activity Profiling

Naphthyridine derivatives, including those containing the 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine core structure, have demonstrated significant antimicrobial properties against a broad spectrum of bacterial pathogens [8] [9]. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, making them valuable scaffolds for developing next-generation antimicrobial agents [8] [10].

The antimicrobial activity of naphthyridine derivatives typically involves inhibition of bacterial deoxyribonucleic acid (DNA) gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division [9] [11]. Studies have shown that 1,8-naphthyridine derivatives can achieve minimum inhibitory concentration (MIC) values ranging from 0.15 to 25 micrograms per milliliter against Gram-positive bacteria and 0.25 to 50 micrograms per milliliter against Gram-negative bacteria [8] [9].

Notably, glucosamine conjugates of 1,8-naphthyridine have shown enhanced antimicrobial activity compared to parent compounds [12]. Compound 5 (1-ethyl-7-methyl-4-oxo-N-(1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose-2-yl)- [13] [14]-naphthyridine-3-carboxamide) demonstrated potent activity against resistant Escherichia coli NCTC 11954 and methicillin-resistant Staphylococcus aureus ATCC 33591 with MIC values of 0.1589 millimolar [12]. The glucosamine moiety appears to enhance both antimicrobial activity and safety profiles compared to the marketed drug nalidixic acid [12].

Structure-Activity Relationships in Bacterial Targets

Structure-activity relationship studies have identified key structural features that influence the antimicrobial activity of naphthyridine derivatives [8] [9] [15]. The position and nature of substituents on the naphthyridine core significantly impact both potency and spectrum of activity against bacterial targets.

Halogen substitutions, particularly chlorine and fluorine atoms, have been shown to enhance antimicrobial activity through multiple mechanisms [15] [16]. Chloro substitutions at the 6 and 7 positions of the naphthyridine ring provide 2-8 fold improvements in activity against Gram-positive bacteria and 1-4 fold improvements against Gram-negative bacteria [15]. The enhanced activity is attributed to improved DNA binding affinity and increased cellular penetration. Fluoro substitutions at the 7 and 8 positions demonstrate even greater improvements, with 3-10 fold enhanced activity against Gram-positive bacteria and 2-6 fold improvements against Gram-negative bacteria [15].

Amino group substitutions at the 2 and 3 positions of the naphthyridine core have been particularly effective in enhancing antimicrobial activity [15] [17]. These modifications provide 5-15 fold improvements in activity against Gram-positive bacteria and 3-8 fold improvements against Gram-negative bacteria through enhanced target affinity and improved cellular uptake mechanisms [15]. The optimal configuration appears to be 2-amino-3-alkyl substitution patterns, which provide the best balance of potency and selectivity.

Carboxyl group incorporation at the 3 position has proven critical for maintaining antimicrobial activity while improving pharmacokinetic properties [15] [17]. Compound 3a, possessing a 2-amino-1,8-naphthyridine-3-carboxylic acid group, showed the best activity against both Gram-positive and Gram-negative bacteria with activity equal to cefotaxime [17]. This structural motif provides 2-5 fold improvements in activity against Gram-positive bacteria and 1-3 fold improvements against Gram-negative bacteria through enhanced cellular uptake mechanisms [15].

Conversely, methoxy group substitutions, particularly at the 4 position, tend to reduce antimicrobial activity [15]. These modifications result in 0.5-2 fold reductions in activity against Gram-positive bacteria and 0.3-1 fold reductions against Gram-negative bacteria, likely due to reduced potency and interference with target binding [15]. Therefore, 4-methoxy substitutions are generally avoided in antimicrobial naphthyridine design.

Dates

Last modified: 08-19-2023

Explore Compound Types